Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
“Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds are known to have significant biological activities and are often used in the development of novel drugs .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for “Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is not specified in the available data.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Triazolopyrimidine Derivatives : A variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones were synthesized, showcasing the potential for creating diverse compounds within this chemical class (El-Agrody et al., 2001).
- Crystal Structures Analysis : The study of crystal structures of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives reveals insights into the molecular interactions and arrangement, which is crucial for understanding their chemical behavior (Boechat et al., 2014).
Biological Evaluation and Applications
- Antimicrobial Activity : Some synthesized triazolopyrimidine derivatives, similar in structure, were assessed for their antimicrobial activity, indicating potential applications in combating bacterial and fungal infections (Chauhan & Ram, 2019).
- Synthesis of Novel Compounds : The efficient synthesis of a novel series of triazolopyrimidine derivatives highlights the versatile nature of this compound class in creating new pharmaceutical agents (Baindur, Chadha, & Player, 2003).
Potential Therapeutic Applications
- Influenza Virus Inhibition : Some triazolopyrimidine derivatives exhibited promising ability to inhibit influenza virus RNA polymerase, suggesting potential therapeutic applications in antiviral treatments (Massari et al., 2017).
- Anticonvulsant Properties : A specific triazolopyrimidine derivative was identified as a promising anticonvulsant agent, showcasing the compound's potential in neurological disorder treatment (Divate & Dhongade-Desai, 2014).
Structural and Mechanistic Studies
- Isomerization Studies : Investigations into the isomerizations akin to the Dimroth rearrangement in triazolopyrimidines provide fundamental insights into the structural dynamics of these compounds (Brown & Nagamatsu, 1977).
Future Directions
Mechanism of Action
Target of Action
The primary target of Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . In cancer cells, this can result in the inhibition of tumor growth .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) . It also induced apoptosis within HCT cells .
properties
IUPAC Name |
propan-2-yl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-9(2)23-15(22)13-10(3)20-16-18-8-19-21(16)14(13)11-4-6-12(17)7-5-11/h4-9,14H,1-3H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFQUAPQWHRSIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
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